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Compound of Interest

Compound Name: Pindolol-d7

Cat. No.: B564633 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Pindolol-d7, a deuterated analog of the

antihypertensive drug Pindolol. It is intended to serve as a technical resource for researchers,

scientists, and professionals in drug development, offering detailed information on its chemical

properties, mechanism of action, and applications in analytical research, complete with

experimental protocols and pathway diagrams.

Core Concepts: Introduction to Pindolol-d7
Pindolol-d7 is a stable isotope-labeled form of Pindolol, where seven hydrogen atoms have

been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for

quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-

MS) based methods. The increased mass of Pindolol-d7 allows for its clear differentiation from

the unlabeled Pindolol in a mass spectrometer, ensuring accurate and precise quantification of

the drug in biological matrices.

Pindolol itself is a non-selective β-adrenergic receptor antagonist and a 5-HT1A receptor

antagonist.[1] It is clinically used to treat hypertension and other cardiovascular conditions.[2]

[3][4] The deuteration in Pindolol-d7 does not alter its chemical or biological activity, making it

a perfect surrogate for the parent drug in analytical studies.

Chemical Structure
The chemical structure of Pindolol-d7 is identical to that of Pindolol, with the exception of the

seven deuterium atoms on the isopropyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b564633?utm_src=pdf-interest
https://www.benchchem.com/product/b564633?utm_src=pdf-body
https://www.benchchem.com/product/b564633?utm_src=pdf-body
https://www.benchchem.com/product/b564633?utm_src=pdf-body
https://www.benchchem.com/product/b564633?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2874209/
https://pubmed.ncbi.nlm.nih.gov/16478114/
https://www.jfda-online.com/cgi/viewcontent.cgi?article=2178&context=journal
https://pmc.ncbi.nlm.nih.gov/articles/PMC11477679/
https://www.benchchem.com/product/b564633?utm_src=pdf-body
https://www.benchchem.com/product/b564633?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IUPAC Name: 1-(1H-Indol-4-yloxy)-3-(isopropyl-d7-amino)propan-2-ol

Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of Pindolol are well-documented. As

Pindolol-d7 is used as an analytical standard, its properties in vivo are considered identical to

those of Pindolol for the purpose of bioanalysis.

Physicochemical Data
Property Value Reference

CAS Number 1185031-19-9 [5][6]

Molecular Formula C₁₄H₁₃D₇N₂O₂ [5][6]

Molecular Weight 255.37 g/mol [5]

Appearance White to Off-White Solid [5]

Solubility
Soluble in DMSO (Slightly),

Methanol (Slightly)
[5]

Pharmacokinetic Data (for Pindolol)
Parameter Value Reference

Bioavailability 50-95%

Protein Binding 40% DrugBank Online

Metabolism

Hepatic (hydroxylation,

glucuronidation, sulfate

conjugation)

DrugBank Online

Half-life 3-4 hours

Excretion 30-40% unchanged in urine DrugBank Online

Mechanism of Action and Signaling Pathways
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Pindolol exerts its therapeutic effects through two primary mechanisms: antagonism of β-

adrenergic receptors and antagonism of 5-HT1A serotonin receptors.

β-Adrenergic Receptor Blockade
Pindolol is a non-selective β-blocker, meaning it blocks both β1 and β2 adrenergic receptors.

The blockade of these receptors, which are part of the G-protein coupled receptor (GPCR)

family, leads to a downstream reduction in cyclic adenosine monophosphate (cAMP) levels.

β1 Receptor Blockade (Cardiac Tissue): Reduces heart rate, myocardial contractility, and

blood pressure.

β2 Receptor Blockade (Smooth Muscle): Can lead to bronchoconstriction and

vasoconstriction.

The following diagram illustrates the signaling pathway associated with β-adrenergic receptor

antagonism by Pindolol.
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Caption: Pindolol's antagonism of β-adrenergic receptors.

5-HT1A Receptor Antagonism
Pindolol also acts as an antagonist at 5-HT1A serotonin receptors. This action is particularly

relevant in its off-label use as an adjunct therapy for depression. By blocking presynaptic 5-

HT1A autoreceptors, Pindolol can enhance serotonergic neurotransmission.

The diagram below outlines the mechanism of 5-HT1A receptor antagonism.
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Caption: Pindolol's antagonism of presynaptic 5-HT1A autoreceptors.

Experimental Protocols: Bioanalysis of Pindolol
Pindolol-d7 is primarily used as an internal standard for the quantification of Pindolol in

biological samples. The following is a representative experimental protocol for the analysis of

Pindolol in human plasma using UPLC-MS/MS.

Sample Preparation (Protein Precipitation)
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of Pindolol-d7 internal

standard working solution (concentration will depend on the expected range of Pindolol

concentrations).

Vortex the sample for 10 seconds.
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Add 600 µL of acetonitrile to precipitate the plasma proteins.

Vortex vigorously for 30 seconds.

Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

Transfer 200 µL of the supernatant to a clean tube.

Dilute the supernatant with 800 µL of water prior to injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
Parameter Condition

UPLC System Waters ACQUITY UPLC or equivalent

Column
ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50

mm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient
Start with 95% A, ramp to 5% A over 2 minutes,

hold for 0.5 minutes, return to initial conditions

Flow Rate 0.4 mL/min

Injection Volume 10 µL

Column Temperature 40 °C

Mass Spectrometer
Waters Xevo TQ-S or equivalent triple

quadrupole mass spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive

Capillary Voltage 3.0 kV

Source Temperature 150 °C

Desolvation Temperature 400 °C

MRM Transitions
Pindolol: 249.2 > 116.1Pindolol-d7: 256.2 >

116.1
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Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the bioanalysis of Pindolol using

Pindolol-d7 as an internal standard.
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Caption: Workflow for the bioanalysis of Pindolol.

Conclusion
Pindolol-d7 is an indispensable tool for researchers and scientists involved in the quantitative

analysis of Pindolol. Its stability and identical chemical behavior to the parent compound make

it the gold standard for use as an internal standard in LC-MS/MS bioanalytical methods. This

guide has provided a detailed overview of its properties, mechanism of action, and a practical

experimental protocol to aid in its application in a laboratory setting. The provided diagrams

offer a visual representation of the complex biological and analytical processes involved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11477679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11477679/
https://www.waters.com/nextgen/us/en/library/application-notes/2005/uplc-ms-ms-bioanalytical-method-validation-of-acebutolol-and-pindolol-using-an-analogue-internal-standard.html
https://pubmed.ncbi.nlm.nih.gov/11861113/
https://pubmed.ncbi.nlm.nih.gov/11861113/
https://pubmed.ncbi.nlm.nih.gov/11861113/
https://www.benchchem.com/product/b564633#what-is-pindolol-d7-and-its-chemical-structure
https://www.benchchem.com/product/b564633#what-is-pindolol-d7-and-its-chemical-structure
https://www.benchchem.com/product/b564633#what-is-pindolol-d7-and-its-chemical-structure
https://www.benchchem.com/product/b564633#what-is-pindolol-d7-and-its-chemical-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b564633?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

